molecular formula C19H21ClN4O5 B505822 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide

Cat. No.: B505822
M. Wt: 420.8g/mol
InChI Key: IGHACNHFXFQMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon and bases like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21ClN4O5

Molecular Weight

420.8g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C19H21ClN4O5/c1-2-3-17(25)23-10-8-22(9-11-23)15-5-4-13(12-14(15)20)21-19(26)16-6-7-18(29-16)24(27)28/h4-7,12H,2-3,8-11H2,1H3,(H,21,26)

InChI Key

IGHACNHFXFQMMR-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl

Origin of Product

United States

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